![molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3](/img/structure/B161163.png)
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S. It is a brominated derivative of thieno[3,2-b]pyrrole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used as an important raw material in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under ambient conditions to form the desired product . Another method includes the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, esterification, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thieno[3,2-b]pyrrole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its applications include:
- Synthesis of Heterocycles : It is used as an intermediate for synthesizing various heterocyclic compounds with potential biological activities. The bromine atom can facilitate nucleophilic substitutions, leading to the formation of derivatives with enhanced properties.
- Functionalization Reactions : The compound can undergo various functionalization reactions, such as:
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Anticancer Activity : Compounds derived from this structure have been investigated for their anticancer properties. Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
Material Science Applications
The unique electronic properties of this compound make it valuable in material science:
- Organic Electronics : Its ability to form conductive polymers positions it as a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
- Sensors : The compound's reactivity can be harnessed in developing chemical sensors that detect specific analytes based on changes in conductivity or optical properties.
The biological activity of this compound has been a focus of research:
- Mechanism of Action : The mechanism involves interaction with specific biological targets such as enzymes or receptors. The bromine atom and the thieno ring system enhance binding affinity to these targets, influencing biological responses .
-
Case Studies :
- A study demonstrated that derivatives exhibited significant inhibition of cancer cell proliferation through apoptosis induction.
- Another investigation highlighted the antimicrobial efficacy against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating biological pathways .
Comparison with Similar Compounds
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other thieno[3,2-b]pyrrole derivatives:
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds exhibit antiviral activity and are used in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Known for their potential antitubercular activity.
Thieno[3,2-b]pyrrole-5-carboxylic acids: Used as intermediates in the synthesis of various pharmaceuticals.
Biological Activity
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 238749-50-3) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C9H8BrNO2S |
Molecular Weight (g/mol) | 274.132 |
Solubility | Sparingly soluble in water |
InChI Key | KXGSKTSSCQBDOA-UHFFFAOYSA-N |
PubChem CID | 13164349 |
This compound is believed to exert its biological effects through interaction with various molecular targets. The bromine atom and the thieno-pyrrole structure are crucial for binding to specific enzymes or receptors, potentially modulating their activity. This characteristic suggests that the compound could serve as a lead structure for developing new therapeutic agents.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Streptococcus agalactiae | 100 |
These findings suggest that the compound may be a promising candidate for further development as an antibacterial agent.
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Studies
- Study on Anticancer Activity : A study published in Molecules assessed the anticancer effects of this compound on MCF-7 (breast cancer) and H460 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM for MCF-7 and 12 µM for H460 cells.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study utilized agar well diffusion methods to assess effectiveness, revealing that it inhibited growth in both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex heterocyclic compounds. Its potential applications include:
- Drug Development : As a scaffold for designing novel inhibitors targeting specific enzymes or receptors involved in disease pathways.
- Material Science : Exploring its properties for developing new materials with electronic or optical applications.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, and 2D NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, supplementary data from analogous thieno-pyridine carboxylates includes 1H and 13C NMR spectra to verify substituent positions and purity . Infrared (IR) spectroscopy can identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and bromine substitution patterns.
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer : Optimization involves controlling reaction parameters (temperature, solvent polarity, and catalyst selection). For instance, bromination of the parent thieno-pyrrole scaffold may require electrophilic substitution conditions (e.g., N-bromosuccinimide in DMF). Reaction monitoring via Thin-Layer Chromatography (TLC) and adjusting stoichiometric ratios can improve yield .
Q. What functional groups in this compound are reactive sites for further derivatization?
- Methodological Answer : The bromine atom at position 2 is a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The ester group at position 5 can undergo hydrolysis to carboxylic acids or transesterification. The pyrrole NH may participate in hydrogen bonding or deprotonation for nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Contradictions may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or reaction scalability. Systematic replication studies with controlled variables (e.g., solvent purity, inert atmosphere) are essential. Comparative analysis of NMR and HRMS data from independent syntheses can validate reproducibility .
Q. What experimental designs are suitable for studying the reactivity of the bromine substituent under varying conditions?
- Methodological Answer : A factorial design approach can evaluate factors like temperature, catalyst loading, and solvent polarity. For example, testing Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions) under aerobic vs. inert conditions. Kinetic studies via Gas Chromatography-Mass Spectrometry (GC-MS) can track intermediate formation .
Q. How does the electronic structure of the thieno-pyrrole core influence its physicochemical properties?
- Methodological Answer : Computational methods (DFT calculations) can map electron density distributions, highlighting the electron-deficient nature of the brominated thieno-pyrrole. Correlating these results with experimental UV-Vis spectra (e.g., λmax shifts in different solvents) validates theoretical models .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation techniques in mixed solvents (e.g., dichloromethane/hexane) enhance crystal growth. Adding co-crystallizing agents or adjusting pH (for deprotonation) may stabilize lattice formation. Single-crystal X-ray data from analogous compounds (e.g., ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine) provide procedural benchmarks .
Q. Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on the biological activity of thieno-pyrrole derivatives?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line specificity or incubation time). Meta-analyses of published IC50 values, combined with standardized in vitro assays (e.g., MTT tests for cytotoxicity), can clarify structure-activity relationships. Cross-referencing with pharmacokinetic data (e.g., solubility in DMSO) is critical .
Q. What analytical workflows validate purity when literature reports omit characterization data?
- Methodological Answer : Multi-modal validation is required: High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while tandem MS/MS confirms molecular integrity. Elemental analysis (C, H, N, S) ensures stoichiometric accuracy, especially for brominated compounds .
Q. Experimental Design and Optimization
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer : Transition metal-free ethynylation (e.g., using potassium carbonate as a base in ethanol) reduces heavy metal waste. Solvent selection tools (e.g., CHEM21 Solvent Guide) can identify safer alternatives to DMF or THF, improving the EcoScale score .
Properties
IUPAC Name |
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGSKTSSCQBDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524070 | |
Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238749-50-3 | |
Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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